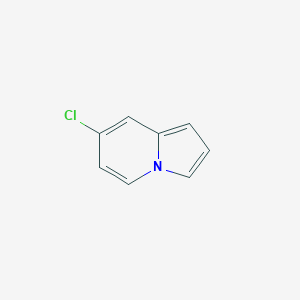
7-Chloroindolizine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloroindolizine is a nitrogen-containing heterocyclic compound with the molecular formula C₈H₆ClN. It belongs to the indolizine family, which is known for its diverse biological properties, including anticancer, anti-tubercular, and anti-inflammatory activities . The indolizine nucleus is an important class of compounds in medicinal chemistry due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroindolizine typically involves the reaction of 2-chloropyridinium salts with alkenes. One common method is the one-pot multicomponent reaction of 2-chloro-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide with dimethyl acetylenedicarboxylate in the presence of triethylphosphite at room temperature . This reaction yields high amounts of the desired indolizine product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
化学反应分析
Types of Reactions: 7-Chloroindolizine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents to remove oxygen or add hydrogen.
Substitution: Halogenation and other substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indolizine derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of functionalized indolizines.
科学研究应用
7-Chloroindolizine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studies on anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Due to its potential therapeutic effects, this compound is investigated for drug development, particularly in oncology and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 7-Chloroindolizine involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to bind to specific enzymes and receptors, thereby modulating their activity. For example, its anticancer properties may be attributed to the inhibition of key enzymes involved in cell proliferation and survival .
相似化合物的比较
- 5-Chloroindolizine
- 7-Bromoindolizine
- 3-Ethyl-1,2-dimethyl-5-chloroindolizine
Comparison: 7-Chloroindolizine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 5-Chloroindolizine, it may exhibit different reactivity and biological activity due to the position of the chlorine atom. Similarly, 7-Bromoindolizine, with a bromine atom instead of chlorine, may have altered pharmacokinetic and pharmacodynamic profiles .
属性
分子式 |
C8H6ClN |
|---|---|
分子量 |
151.59 g/mol |
IUPAC 名称 |
7-chloroindolizine |
InChI |
InChI=1S/C8H6ClN/c9-7-3-5-10-4-1-2-8(10)6-7/h1-6H |
InChI 键 |
QZDAHBSRTACNPN-UHFFFAOYSA-N |
规范 SMILES |
C1=CN2C=CC(=CC2=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


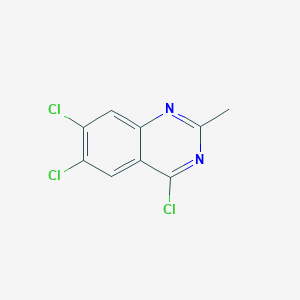
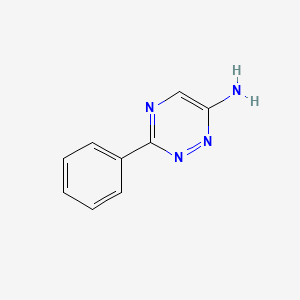

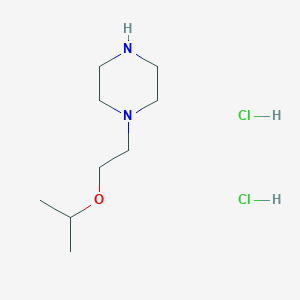

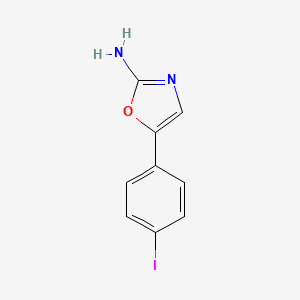

![8-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13660102.png)
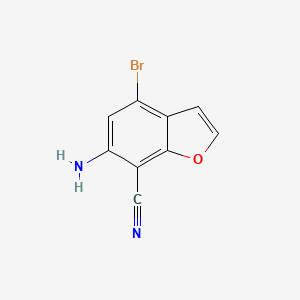
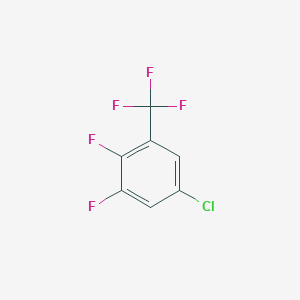

![Ethyl thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13660145.png)
![4-(Trifluoromethyl)-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13660157.png)

